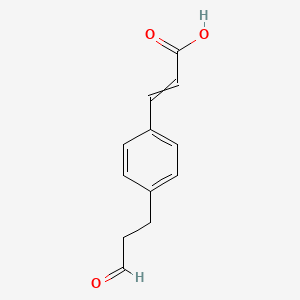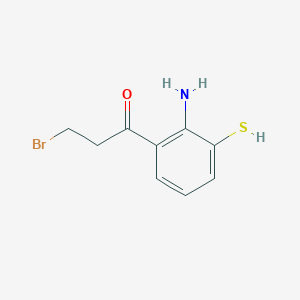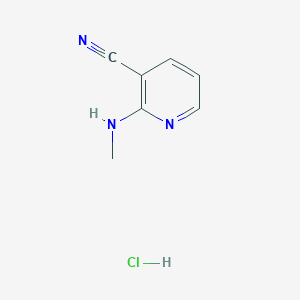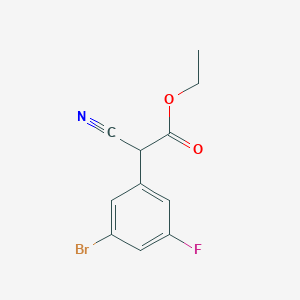
Ethyl 3-bromo-I+/--cyano-5-fluorobenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is an organic compound with the molecular formula C11H8BrFNO2. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a cyano group attached to a phenyl ring, which is further connected to an ethyl ester group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate typically involves the reaction of 3-bromo-5-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Reduction: Products include amine derivatives of the original compound.
Oxidation: Products include oxidized phenyl derivatives such as quinones.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and halogen atoms can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar structural features but different functional groups.
Ethyl 3-bromo-5-(trifluoromethyl)benzoate: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
Ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate is unique due to the combination of its cyano group, bromine, and fluorine atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
202000-92-8 |
|---|---|
Molekularformel |
C11H9BrFNO2 |
Molekulargewicht |
286.10 g/mol |
IUPAC-Name |
ethyl 2-(3-bromo-5-fluorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
VTMOOFNSXXBEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



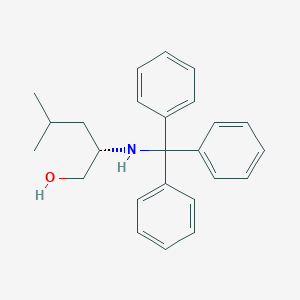
![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
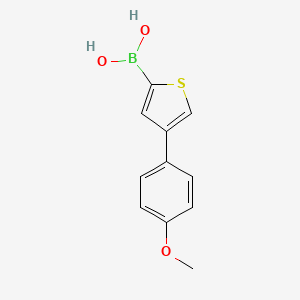
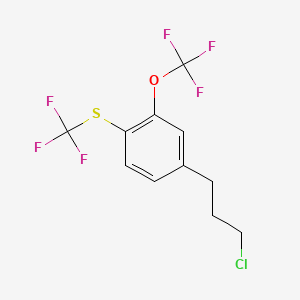
![7-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14072458.png)




![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
